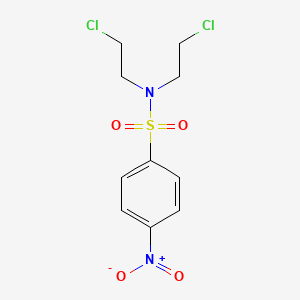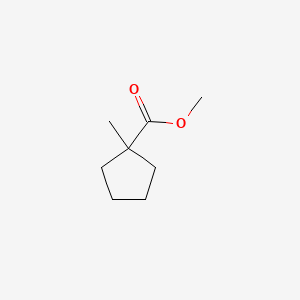
Phenothiazine-10-acetic acid
Übersicht
Beschreibung
Phenothiazine-10-acetic acid is a chemical compound with the linear formula C14H11NO2S . It has a molecular weight of 257.31 . It is used as a versatile building block in the synthesis of complex compounds .
Synthesis Analysis
Phenothiazine derivatives are synthesized using a ring-fusion approach to extend the conjugation length of phenothiazines . This approach has led to the development of a series of novel extended phenothiazines .Molecular Structure Analysis
The molecular structure of Phenothiazine-10-acetic acid consists of a phenothiazine nucleus, which is a tricyclic thiazine compound constituted with nitrogen and sulfur heteroatom . The structure of Phenothiazine-10-acetic acid is characterized by its linear formula C14H11NO2S .Chemical Reactions Analysis
Phenothiazine derivatives exhibit intriguing photophysical and redox properties. They display reversible redox behavior and maintain a strong excited-state reduction potential . They can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation .Physical And Chemical Properties Analysis
Phenothiazine-10-acetic acid exhibits intriguing physical and chemical properties. For instance, extended phenothiazines exhibit continuous red shifts of light absorption with increasing numbers of fused rings . They also display reversible redox behavior and maintain a strong excited-state reduction potential .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Phenothiazine-10-acetic acid derivatives have been synthesized using the Smiles rearrangement process. These derivatives are instrumental in forming other complex compounds such as ribofuranosides, when treated with β-D-ribofuranosyl-1-acetate-2,3,5-tribenzoate. The structure and properties of these compounds are established through various spectroscopic methods and elemental analysis (Gautam et al., 2012, Journal of Heterocyclic Chemistry).
Biological Activity
Phenothiazine-10-acetic acid compounds show significant antioxidative and antimicrobial properties. These properties are evaluated through various in vitro studies, emphasizing their potential in biological and pharmacological research. Such studies highlight the versatile use of these compounds beyond their traditional applications (Gautam et al., 2010, Phosphorus, Sulfur, and Silicon and the Related Elements).
Antimicrobial and Anthelmintic Activities
The synthesized phenothiazine derivatives have been extensively studied for their antimicrobial and anthelmintic activities. These studies are crucial for understanding how these compounds can be used to fight various bacterial and parasitic infections, offering a new avenue in antimicrobial research (Khandelwal et al., 2012, Nucleosides, Nucleotides & Nucleic Acids).
Analytical Methods
Various analytical methods have been developed to determine phenothiazine compounds in different forms. For instance, a spectrophotometric method based on charge-transfer complex formation with chloranilic acid has been established for the microdetermination of phenothiazine derivatives. These methods are essential for accurate quantification and analysis in research settings (Zakhari et al., 1986, Talanta).
Eigenschaften
IUPAC Name |
2-phenothiazin-10-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-14(17)9-15-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJVFIOYSMVYGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363888 | |
| Record name | Phenothiazine-10-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenothiazine-10-acetic acid | |
CAS RN |
25244-68-2 | |
| Record name | Phenothiazine-10-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















